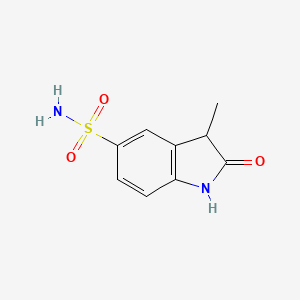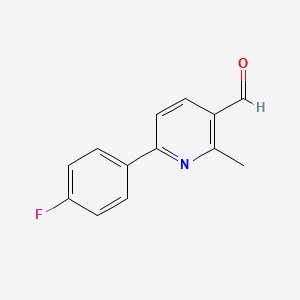
6-(4-Fluorophenyl)-2-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Fluorophenyl)-2-methylnicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a fluorophenyl group attached to a nicotinaldehyde core, which is a derivative of nicotinic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-methylnicotinaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs. The use of continuous flow reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
6-(4-Fluorophenyl)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: 6-(4-Fluorophenyl)-2-methylnicotinic acid.
Reduction: 6-(4-Fluorophenyl)-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-(4-Fluorophenyl)-2-methylnicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 6-(4-Fluorophenyl)-2-methylnicotinaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target protein and lead to desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-Fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine .
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile .
- 4,6-Bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate .
Uniqueness
6-(4-Fluorophenyl)-2-methylnicotinaldehyde is unique due to its specific combination of a fluorophenyl group and a nicotinaldehyde core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a building block for more complex molecules further enhance its significance in scientific research.
特性
分子式 |
C13H10FNO |
|---|---|
分子量 |
215.22 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-2-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H10FNO/c1-9-11(8-16)4-7-13(15-9)10-2-5-12(14)6-3-10/h2-8H,1H3 |
InChIキー |
JPWXXFQDZRRDNR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


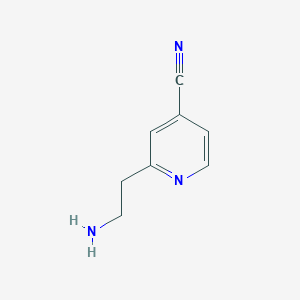
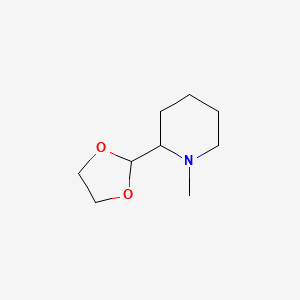
![Methyl 4-phenylfuro[3,2-c]pyridine-6-carboxylate](/img/structure/B11813107.png)
![3-(4-Methoxybenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11813113.png)
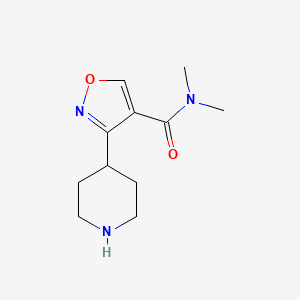

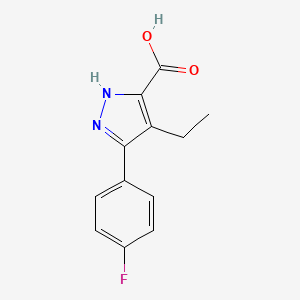
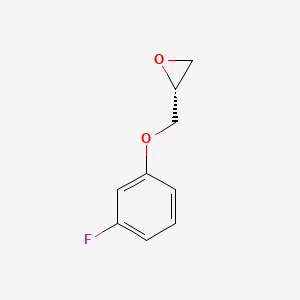
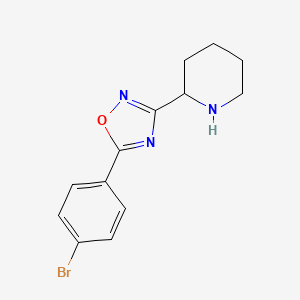

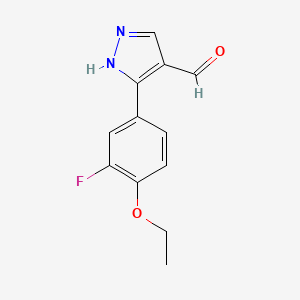
![3-(Piperidin-4-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813158.png)

